Insulin is synthesized in the pancreatic beta cells as preproinsulin, which is processed into proinsulin before being converted into active insulin. The B chain, including the B (20-30) segment, is essential for the hormone's biological function. The specific sequence of the B chain influences its interaction with insulin receptors, which is critical for glucose metabolism.
Insulin B (20-30) can be classified as a peptide hormone. It falls under the category of biologically active peptides that play significant roles in metabolic processes. This peptide is part of a larger protein structure known as insulin, which consists of two chains (A and B) linked by disulfide bonds.
The synthesis of Insulin B (20-30) can be achieved through various methods, including:
The synthesis typically requires protecting groups to prevent unwanted reactions during the coupling of amino acids. For example, N-terminal protection may involve using Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) groups. The final product must undergo deprotection and purification steps to yield Insulin B (20-30) in its active form.
The molecular structure of Insulin B (20-30) consists of the following amino acid sequence:
The three-dimensional structure of insulin reveals that this segment contributes to the hydrophobic core and stabilizes interactions between monomers. The presence of specific residues in this region influences receptor binding affinity and biological activity.
The chemical reactions involving Insulin B (20-30) primarily include:
The synthesis process may involve acylation reactions where carboxylic acid derivatives are used to modify amino groups on the peptide, enhancing solubility or bioactivity.
Insulin B (20-30) interacts with insulin receptors on target cells, initiating a signaling cascade that facilitates glucose uptake and metabolism. The binding affinity and specificity are influenced by this peptide segment's conformation and composition.
Studies have shown that modifications within this region can significantly affect insulin's biological activity, underscoring its importance in receptor recognition and activation.
Insulin B (20-30) exhibits typical properties associated with peptides, including solubility in aqueous solutions and stability under physiological conditions.
The chemical properties include:
These properties are critical for its function as a hormone in metabolic regulation.
Insulin B (20-30) has several applications in scientific research:
The insulin receptor (IR) ectodomain adopts an inverted "V" conformation in its inactive state, stabilized by multiple interfaces between its two αβ protomers [2] [9]. Insulin binding triggers a major conformational shift, transitioning the receptor towards a T-shaped active state. Insulin B (20-30), particularly residues PheB24, PheB25, TyrB26, and the C-terminal ThrB30, plays a non-redundant role in high-affinity binding to the primary site (Site 1) on the IR α-subunit [2] [9]. Site 1 is formed at the junction of the L1 domain and the αCT' segment (residues 704-719) from the opposite protomer within the IR dimer [2] [9].
Table 1: Key Residues in Insulin B (20-30) and Their IR Site 1 Interactions
Insulin B-Chain Residue | Role in Site 1 Binding | Critical IR Residues Interacting | Effect of Mutation/Deletion |
---|---|---|---|
PheB24 | Hydrophobic core insertion | IR L1: Phe64, Leu36, Phe88 | Severe loss of binding affinity & bioactivity |
PheB25 | Hydrophobic packing, structural stabilization | IR L1/αCT' hydrophobic residues | Significant reduction in affinity |
TyrB26 | Hydrophobic packing; H-bond donor/acceptor | IR L1: Main chain carbonyls; αCT' | Severe loss of binding affinity & bioactivity |
ThrB30 | Anchoring via H-bonds and hydrophobic contacts; C-terminal positioning | IR L1: His68, others; αCT' | Drastic reduction in affinity; loss of biological potency |
The conformational changes initiated by insulin binding, critically dependent on Insulin B (20-30) engagement at Site 1, propagate across the plasma membrane to the intracellular tyrosine kinase domains of the β-subunits. This long-range allostery relieves autoinhibition within the kinase domains [2] [6] [9].
Table 2: Key Tyrosine Phosphorylation Sites in IR β-Subunit and Role in Signaling
Phosphorylation Site (IR-B Numbering) | Domain Location | Phosphorylation Order | Functional Consequence |
---|---|---|---|
Tyr1158 (Y1) | Activation Loop | Second | Stabilizes active conformation; influences substrate specificity. |
Tyr1162 (Y2) | Activation Loop | First | Critical for full kinase activation; release from catalytic cleft. Mutation abolishes activity. |
Tyr1163 (Y3) | Activation Loop | Third | Critical for full kinase activation; release from catalytic cleft. Mutation abolishes activity. |
Tyr965 | Juxtamembrane (JM) | After loop | Docking site for IRS/Shc PTB domains (NPXY motif); initiates metabolic (IRS) and mitogenic (Shc) signaling. |
Tyr1328, Tyr1334 | C-terminal Tail | After loop | Modulate kinase activity and adapter protein binding; roles less defined than JM/loop sites, implicated in endocytosis. |
Pancreatic β-cells, the site of insulin production and secretion, exhibit a uniquely fragile redox balance. They possess relatively low expression levels of classic antioxidant enzymes (catalase, glutathione peroxidase, superoxide dismutase) compared to other cell types, relying instead on systems like peroxiredoxins (PRX), thioredoxins (TRX), and thioredoxin reductase (TRXR) for redox regulation [1] [3]. Insulin B (20-30), and insulin folding/stability in general, is highly sensitive to this redox environment.
Table 3: Key Redox Factors Influencing Insulin B (20-30) Function and Signaling
Redox Component | Location/Function | Impact on Insulin B (20-30)/Signaling |
---|---|---|
ER Oxidoreductin-1 (ERO1) | Endoplasmic Reticulum; regenerates oxidized PDI. | Generates H₂O₂ during proinsulin disulfide bond formation (involving CysB19). Chronic overload impairs folding. |
Peroxiredoxin 4 (PRX4) | ER and cytoplasm; reduces H₂O₂ and peroxides using TRX. | Protects against ER/protein oxidative stress; overexpression in β-cells increases insulin content. |
Thioredoxin (TRX) | Cytoplasm/Nucleus; key reductase in antioxidant defense, regulates signaling. | Inhibited by TXNIP under hyperglycemia; reduced TRX activity contributes to oxidative stress impairing insulin signaling sensitivity. |
Thioredoxin-Int. Protein (TXNIP) | Upregulated by glucose/ChREBP; binds/inhibits TRX. | Elevated in diabetes; promotes β-cell apoptosis and insulin resistance via oxidative stress and inflammation. Targets insulin signaling nodes. |
Serine/Threonine Kinases (PKC, JNK, IKKβ) | Activated by ROS/inflammation/FFAs. | Phosphorylate IR/IRS on serine residues, inhibiting tyrosine kinase activity and downstream signaling from the activated receptor. Negative feedback/insulin resistance. |
NADPH Oxidases (NOX) | Plasma membrane/cytoplasm; produce superoxide (O₂•⁻)/H₂O₂. | Physiological H₂O₂ acts as a GSIS signal. Chronic overactivation contributes to pathological oxidative stress impairing insulin sensitivity in target tissues. |
The ultimate metabolic action of insulin, facilitated by the initial Insulin B (20-30)-dependent IR binding and activation, is the translocation of the glucose transporter GLUT4 from intracellular vesicles to the plasma membrane in muscle and adipose tissue. This process is critically dependent on the PI3K/Akt pathway downstream of IR activation [4] [8] [10].
Table 4: Key Downstream Effectors Linking IR Activation to GLUT4 Translocation
Effector Protein/Pathway | Function | Regulation by Insulin Signaling | Impact on GLUT4 Translocation |
---|---|---|---|
PI3K (Class IA) | Generates PIP₃ at plasma membrane. | Activated by recruitment to pTyr-IRS proteins. | Essential; inhibitors (wortmannin/LY294002) block translocation. |
Akt (PKB) | Ser/Thr kinase; key signaling node. | Recruited to PIP₃, phosphorylated/activated by PDK1/mTORC2. | Essential; phosphorylates key effectors (TBC1D4, TUG regulators). Dominant-negative blocks, constit. active stimulates. |
TBC1D4 (AS160) | Rab-GAP protein; inhibits Rabs involved in GSV trafficking. | Phosphorylated by Akt (and AMPK); inactivation of GAP activity releases Rab inhibition (e.g., Rab10), promoting GSV movement/fusion. | Critical step; phosphorylation required for translocation. |
TUG Protein | Tethers GSVs intracellularly via Golgi matrix (Golgin-160/ACBD3) in unstimulated state. | Insulin triggers proteolytic cleavage. Acetylation enhances tethering. SIRT2 deacetylates TUG, promoting cleavage & release. | Cleavage/release essential for GSV mobilization. Acetylation status modulates trapping efficiency. |
Ceramide | Sphingolipid signaling molecule; elevated in insulin resistance. | Inhibits Akt phosphorylation/activation downstream of PI3K (mechanism involves PKCζ or PP2A). | Potent inhibitor; blocks GLUT4 translocation despite upstream IR/IRS-1 activation. |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4